Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine
Description
Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is a secondary amine characterized by a 2,3-dihydrobenzofuran core substituted with a methyl group at the 5-position, linked to a butylamine moiety. The 2,3-dihydrobenzofuran scaffold introduces partial saturation to the furan ring, enhancing stability compared to fully aromatic analogs.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-2-3-7-14-10-11-4-5-13-12(9-11)6-8-15-13/h4-5,9,14H,2-3,6-8,10H2,1H3 |
InChI Key |
XCXCYHUKVHOUBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.
Attachment of the Amine Group: The amine group is introduced through reductive amination or other amination reactions.
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially modulating their activity. The amine group may also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Comparison :
| Property | Target Compound | Pyridine-Ethyl Analog |
|---|---|---|
| Molecular Formula | C₁₃H₁₉NO | C₁₆H₁₈N₂O |
| Amine Substituent | Butyl | Ethyl + Pyridine |
| Lipophilicity (Predicted) | High (butyl chain) | Moderate (pyridine polarity) |
| Potential Binding Sites | Hydrophobic pockets | Polar/charged residues |
2-(4-Butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine
Molecular Formula : C₁₆H₁₇ClN₄
Key Features :
- Core Structure : Benzotriazole (vs. dihydrobenzofuran in the target compound).
- Substituents : 4-Butylphenyl and chloro groups.
- Structural Impact: The benzotriazole core is fully aromatic and electron-deficient, enabling π-π stacking and interactions with metal ions.
Comparison :
| Property | Target Compound | Benzotriazole Derivative |
|---|---|---|
| Core Heterocycle | 2,3-Dihydrobenzofuran | Benzotriazole |
| Electronic Properties | Moderate electron density | Electron-deficient |
| Functional Groups | Butylamine | Chloro + Butylphenyl |
| Biological Relevance | Potential telomerase inhibition | Lab use (corrosion/UV studies) |
Butyl-Substituted Perylene Diimide Derivatives
Key Features :
- Core Structure : Perylene diimide (fully aromatic, planar) vs. dihydrobenzofuran (partially saturated).
- Substituents : Butylamine side chains.
- Research Findings : Computational docking studies show butyl-substituted perylene diimides exhibit strong binding energy (-9.8 kcal/mol) to telomerase, comparable to the standard drug PIPER. The butyl chain facilitates hydrophobic interactions with enzyme pockets, while the planar core enables intercalation into nucleic acids .
Comparison :
| Property | Target Compound | Perylene Diimide Derivative |
|---|---|---|
| Core Structure | Dihydrobenzofuran | Perylene diimide |
| Binding Energy (Predicted) | Not reported | -9.8 kcal/mol (vs. PIPER) |
| Biological Activity | Underexplored | Anti-tumor (telomerase inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
